D-Mannose-1,2-13C2
Description
Significance of Stable Isotope Labeling in Metabolic Studies
Stable isotope labeling is a foundational technique in metabolomics and biochemical research, enabling scientists to track the transformation of molecules within complex biological systems. numberanalytics.com Unlike radioactive isotopes (e.g., ¹⁴C or ³H), stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are not radioactive, making them safer to handle and applicable to a wider range of studies, including those in humans. metsol.comphysoc.org The core principle involves introducing a molecule containing a heavy isotope into a biological system. numberanalytics.com Since the labeled molecule is chemically identical to its natural counterpart, it participates in metabolic reactions in the same way. physoc.org
Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled (heavy) and unlabeled (light) forms of metabolites based on their mass difference. numberanalytics.comnih.gov This allows researchers to trace the path of the isotopic label as the initial compound is converted into various downstream products. silantes.com This process, known as metabolic flux analysis, provides dynamic information about the rates of metabolic reactions, which cannot be obtained by simply measuring the static concentrations of metabolites. nih.goveurisotop.com By revealing how metabolic networks are regulated and respond to various stimuli or disease states, stable isotope tracing offers deep mechanistic insights into cellular physiology. metsol.comtandfonline.com
Rationale for Positional 13C-Labeling in D-Mannose for Tracer Applications
The specific placement of ¹³C atoms at the C-1 and C-2 positions of D-mannose is strategically important for dissecting its metabolic fate. D-mannose is a crucial sugar, primarily known for its role in the glycosylation of proteins, a process essential for protein folding and function. d-nb.infofrontiersin.org However, mannose can also enter central carbon metabolism.
After entering a cell, D-mannose is phosphorylated by hexokinase to form mannose-6-phosphate (B13060355) (M6P). d-nb.info This intermediate stands at a critical metabolic crossroads. It can either be converted to mannose-1-phosphate for use in glycosylation pathways or be isomerized by mannose phosphate (B84403) isomerase (MPI) into fructose-6-phosphate (B1210287) (F6P), which then enters glycolysis. d-nb.infonih.govnih.gov
Using D-Mannose-1,2-¹³C₂ allows researchers to distinguish between these fates with high precision:
Tracing into Glycosylation: If the M6P derived from the tracer is used for glycosylation, the ¹³C₂ label will be incorporated into the mannose units of glycoproteins. Researchers can then analyze these glycoproteins to quantify the contribution of exogenous mannose to this pathway. nih.govnih.gov
Tracing into Glycolysis: The isomerization of [1,2-¹³C₂]mannose-6-phosphate to [1,2-¹³C₂]fructose-6-phosphate preserves the labels at the C-1 and C-2 positions. As F6P proceeds through glycolysis, the ¹³C₂-labeled backbone can be tracked through subsequent intermediates like pyruvate (B1213749) and lactate (B86563). This provides a clear view of how mannose contributes to cellular energy production. elifesciences.org
This positional labeling is superior to using uniformly labeled ([U-¹³C₆]) mannose in certain contexts. For instance, in studies of the pentose (B10789219) phosphate pathway (PPP), the specific fate of C-1 versus C-2 of glucose (and by extension, mannose) is critical. The C-1 carbon is lost as CO₂ in the oxidative phase of the PPP, while the C-2 carbon is retained. Using [1,2-¹³C₂]glucose has been a key method for determining PPP flux, and the same principle applies to mannose metabolism. elifesciences.org Therefore, D-Mannose-1,2-¹³C₂ provides a high-resolution tool to probe the branch point between anabolic glycosylation and catabolic glycolysis. nih.gov
Historical Context of Isotopic Tracers in Carbohydrate Biochemistry
The use of isotopic tracers to unravel metabolic pathways has a rich history. The concept began in the 1930s with the pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg, who first utilized stable isotopes like deuterium (B1214612) (²H) and nitrogen-15 (B135050) (¹⁵N) to demonstrate the dynamic nature of body constituents. physoc.orgoup.com This work overturned the prevailing view that metabolic components were largely static once formed.
Following World War II, the availability of radioactive isotopes, particularly carbon-14 (B1195169) (¹⁴C), surged. oup.com Melvin Calvin's Nobel Prize-winning work using ¹⁴CO₂ to elucidate the path of carbon in photosynthesis is a landmark example of the power of radioisotopes in carbohydrate biochemistry. For decades, radioisotopes like ¹⁴C and ³H were the dominant tools for tracing metabolic fates of sugars like glucose and mannose. nih.gov
However, by the 1970s, concerns over the safety of radioisotopes and advancements in analytical technology, especially mass spectrometry, led to a resurgence in the use of stable isotopes. oup.com The development of gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS) provided the high sensitivity and resolution needed to analyze complex biological samples for isotopic enrichment. nih.govsci-hub.se This shift enabled researchers to conduct tracer studies in human subjects more freely and to design more sophisticated experiments using positionally labeled substrates like D-Mannose-1,2-¹³C₂, providing unprecedented detail on the regulation of carbohydrate metabolism. physoc.orgnih.gov
Properties
Molecular Formula |
¹³C₂C₄H₁₂O₆ |
|---|---|
Molecular Weight |
182.14 |
Origin of Product |
United States |
Methodological Frameworks for D Mannose 1,2 13c2 Tracer Studies
Experimental Design for Stable Isotope Tracer Experiments Utilizing D-Mannose-1,2-13C2
A well-designed tracer experiment is fundamental to obtaining accurate and interpretable data. The design must consider the biological system, the specific metabolic questions being addressed, and the analytical techniques to be employed. sci-hub.sefrontiersin.org
Considerations for In Vitro Cell Culture Labeling Regimes
In vitro cell culture provides a controlled environment to study cellular metabolism. When using D-Mannose-1,2-¹³C₂, several factors must be carefully considered:
Basal Media Composition: The formulation of the culture medium is critical. To trace the metabolism of D-Mannose-1,2-¹³C₂, it is often necessary to use a custom medium where unlabeled mannose is replaced with the labeled tracer. pnas.org The concentrations of other nutrients, especially glucose, must be carefully controlled as glucose and mannose metabolism are interconnected. researchgate.net
Tracer Concentration: The concentration of D-Mannose-1,2-¹³C₂ should be sufficient to allow for detectable incorporation into downstream metabolites without causing metabolic perturbations.
Duration of Labeling: The labeling experiment's duration should be optimized to reach isotopic steady state for the metabolic pathways of interest. researchgate.net This can range from a few hours for rapidly proliferating cells to longer periods for slower-growing cell lines. researchgate.netbiorxiv.org
Parallel Labeling Experiments: To obtain a more comprehensive view of metabolic fluxes, parallel experiments using other labeled tracers, such as [U-¹³C]-glucose or [U-¹³C]-glutamine, can be highly informative. cortecnet.com This approach allows for the resolution of fluxes in different parts of the central carbon metabolism. cortecnet.com
Design of Ex Vivo and In Vivo (Model Organism) Metabolic Pathway Tracing
Moving from in vitro to ex vivo and in vivo systems introduces greater biological complexity but offers insights into metabolism within a more physiological context. biorxiv.orgspringernature.com
Ex Vivo Tracing: This approach involves isolating tissues or organs and maintaining them in a viable state in a controlled environment. frontiersin.org The tissue can then be supplied with a medium containing D-Mannose-1,2-¹³C₂. This method allows for the study of tissue-specific metabolism while controlling the extracellular environment. biorxiv.org
In Vivo Tracing: In living organisms, the delivery of the tracer is a key consideration. Methods include intravenous infusion, gavage, or inclusion in the diet. frontiersin.orgspringernature.com The choice of delivery method depends on the research question and the model organism. frontiersin.org Monitoring the tracer's concentration in the blood is crucial for interpreting the labeling patterns in tissues.
Determination of Isotopic Steady State for Quantitative Flux Analysis
A critical assumption for many metabolic flux analysis (MFA) models is that the system is at an isotopic steady state, meaning the fractional labeling of intracellular metabolites is constant over time. researchgate.netscribd.com
Time-Course Experiments: To determine the time required to reach isotopic steady state, a time-course experiment is typically performed. Samples are collected at multiple time points after the introduction of D-Mannose-1,2-¹³C₂, and the isotopic enrichment of key metabolites is measured. researchgate.net
Metabolite Pool Turnover: The time to reach steady state is influenced by the turnover rate of the metabolite pools. researchgate.net Pathways with large metabolite pools and slow fluxes will take longer to reach isotopic equilibrium.
Isotopically Non-stationary MFA (INST-MFA): In cases where reaching a steady state is not feasible, such as in studies of dynamic metabolic changes, INST-MFA can be employed. biorxiv.org This method analyzes the transient labeling dynamics to calculate metabolic fluxes.
Sample Preparation and Derivatization Techniques for this compound Derived Metabolites
Proper sample preparation is crucial to preserve the metabolic state of the cells or tissues and to ensure accurate analysis of labeled metabolites. d-nb.inforesearchgate.net
Extraction Methodologies for Intracellular and Extracellular Metabolites
The choice of extraction method depends on whether intracellular or extracellular metabolites are being analyzed.
Quenching: To halt metabolic activity instantly, rapid quenching is essential. This is often achieved by exposing the cells to a cold solvent, such as liquid nitrogen or cold methanol. d-nb.inforesearchgate.net
Intracellular Metabolite Extraction: After quenching, intracellular metabolites are typically extracted using a solvent or a mixture of solvents, such as a cold methanol/water solution. researchgate.netnih.gov The cells are then lysed, and the extract containing the metabolites is separated from the cell debris.
Extracellular Metabolite Extraction: To analyze the metabolites secreted by the cells into the culture medium, the medium is collected and filtered to remove any cells or debris. nih.govmdpi.com The metabolites in the medium can then be extracted and concentrated.
Table 1: Common Metabolite Extraction Protocols
| Protocol Step | Intracellular Metabolites | Extracellular Metabolites | Reference |
|---|---|---|---|
| Sample Collection | Rapidly harvest and quench cells in liquid nitrogen or cold solvent. | Collect and centrifuge the cell culture medium to remove cells. | researchgate.netmdpi.com |
| Extraction Solvent | Cold methanol/water or acetonitrile/methanol/water mixtures. | Often mixed with organic solvents like acetonitrile/methanol to precipitate proteins. | researchgate.netmdpi.com |
| Extraction Procedure | Cell lysis via sonication or freeze-thaw cycles followed by centrifugation. | Vortexing and incubation, followed by centrifugation to remove precipitates. | mdpi.commpg.de |
| Final Preparation | Supernatant is collected and dried. | Supernatant is collected and dried. | mdpi.commpg.de |
Chemical Derivatization for Enhanced Analytical Resolution
Many metabolites, including sugars like mannose and their phosphorylated derivatives, are not volatile and can be difficult to analyze directly by gas chromatography-mass spectrometry (GC-MS). Chemical derivatization is often employed to increase their volatility and improve their chromatographic properties. masonaco.orgcreative-biolabs.com
Silylation: This is a common derivatization technique where active hydrogens in the metabolite are replaced with a trimethylsilyl (B98337) (TMS) group. masonaco.orgrestek.com This process increases the volatility of the compound, making it suitable for GC-MS analysis.
Acetylation: Acetylation is another method used to derivatize carbohydrates. It involves replacing hydroxyl groups with acetyl groups. creative-biolabs.com
Oximation: To prevent the formation of multiple tautomeric forms of sugars in solution, which can complicate chromatographic analysis, an oximation step is often performed prior to silylation or acetylation. restek.com
Table 2: Common Derivatization Techniques for Carbohydrate Analysis
| Derivatization Method | Reagents | Purpose | Reference |
|---|---|---|---|
| Trimethylsilylation (TMS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Increases volatility and thermal stability for GC-MS. | masonaco.orgrestek.com |
| Peracetylation | Acetic anhydride, Pyridine | Increases volatility for GC-MS analysis. | masonaco.orgcreative-biolabs.com |
| Oximation | Hydroxylamine hydrochloride in pyridine | Prevents the formation of multiple sugar isomers (anomers). | restek.com |
Advanced Analytical Methodologies for this compound Isotopic Enrichment Analysis
The use of stable isotope-labeled compounds, such as this compound, has revolutionized the study of metabolic pathways and molecular structures. This section details the advanced analytical methodologies employed to analyze the isotopic enrichment of this tracer, providing insights into its fate in biological systems and its utility in structural biology.
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Isotopomer Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules. For isotopically labeled compounds like this compound, NMR is indispensable for determining the precise location and distribution of the 13C labels.
One-dimensional (1D) 13C-NMR spectroscopy is a crucial tool for real-time monitoring of metabolic pathways and enzymatic reactions involving this compound. By acquiring spectra at regular intervals, researchers can track the consumption of the labeled substrate and the appearance of labeled intermediates and final products. frontiersin.orgresearchgate.net This provides a dynamic view of metabolic flux. frontiersin.org
For instance, in studies of cell-free enzymatic cascades, reactions with D-[1,6-13C2]mannose have been monitored by acquiring decoupled 1D 13C-NMR spectra every few minutes. frontiersin.orgresearchgate.net This high time resolution allows for the observation of the rapid consumption of mannose and the sequential appearance of downstream metabolites. frontiersin.orgresearchgate.net The chemical shifts of the appearing peaks are compared to standards of known intermediates to identify and quantify the components of the reaction over time. frontiersin.org While absolute quantification can be challenging due to factors like the nuclear Overhauser effect (NOE), relative peak intensities provide valuable data on the flux through each step of the pathway. frontiersin.org
Key Findings from 1D 13C-NMR Real-Time Monitoring:
Rapid Consumption: In a cell-free system, D-[1,6-13C2]mannose was observed to be fully consumed within 3 hours. researchgate.net
Intermediate Identification: The appearance of reaction products like mannonate and D-mannono-1,4-lactone can be identified by their unique chemical shifts. frontiersin.org
Anomer Tracking: The distinct signals for the α- and β-anomers of D-mannose can be monitored separately, providing detailed information on the initial stages of its metabolism. researchgate.net
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for the detailed structural and conformational analysis of molecules derived from this compound. rsc.orgscience.govresearchgate.netscience.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of directly bonded 1H and 13C nuclei. researchgate.net In studies involving this compound, HSQC is used to assign the proton and carbon signals of the mannose residues within a larger molecule, such as a disaccharide or oligosaccharide. rsc.orgmdpi.com The high resolution in the 13C dimension helps to resolve overlapping proton signals, which is a common issue in carbohydrate NMR. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). rsc.org This is particularly useful for determining the connectivity between different monosaccharide units in an oligosaccharide by observing correlations across the glycosidic linkage. rsc.org For example, a 2D J-HMBC experiment can provide information about conformationally dependent heteronuclear coupling constants across glycosidic linkages. rsc.org
The combination of these techniques allows for the complete assignment of the NMR spectra and provides crucial data for determining the three-dimensional structure and conformational dynamics of molecules. rsc.orgscience.gov
The incorporation of two adjacent 13C atoms, as in this compound, allows for the measurement of one-bond (¹JCC), two-bond (²JCC), and three-bond (³JCC) carbon-carbon coupling constants. nih.govresearchgate.net These coupling constants are highly dependent on the geometry of the molecule, particularly the dihedral angles that define the conformation of the glycosidic linkage. nih.gov
By synthesizing disaccharides with D-[1,2-13C2]mannose, researchers can measure these JCC values, which provide powerful constraints for conformational analysis. nih.gov The relationship between the coupling constant and the dihedral angle often follows a Karplus-type curve, allowing for the determination of the preferred conformation around the glycosidic bond. nih.gov For instance, the synthesis of α-D-[1,2-13C2]Manp-(1→4)-α-D-Manp-OMe facilitated conformational analysis based on ¹³C,¹³C coupling constants. rsc.org
Table 1: Experimental and Calculated ¹JCC Values for Methyl α-D-[1,2-¹³C₂]mannopyranoside
Data derived from studies on various doubly 13C-labeled monosaccharides, including α-D-[1,2-13C2]ManOMe. rsc.orgchemrxiv.org
Mass Spectrometry (MS) for Mass Isotopomer Distribution (MID) Analysis and Absolute Quantification
Mass spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing the mass isotopomer distribution (MID) of metabolites derived from labeled substrates. researchgate.netscirp.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used method for the analysis of primary metabolites. nih.govresearchgate.net To make the non-volatile sugars and their derivatives amenable to GC analysis, they must first be derivatized to more volatile compounds, such as methyloxime peracetates or aldonitrile derivatives. nih.govnih.gov
Following derivatization, the sample is injected into the GC, where the different metabolites are separated based on their boiling points and interactions with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule, including information about its isotopic composition. nih.govnih.gov
By analyzing the mass spectra of metabolites from cells fed with this compound, researchers can determine the extent to which the labeled carbons have been incorporated into various metabolic pathways. For example, a study using [1,2-¹³C₂]glucose, a structurally related sugar, demonstrated that the resulting labeled pyruvate (B1213749) and lactate (B86563) could be quantified, providing insights into glycolytic flux. nih.gov The analysis of mass isotopomer distributions allows for the calculation of metabolic fluxes through different pathways. nih.gov
Table 2: Key Fragment Ions in GC-MS Analysis of Derivatized Hexoses
Data based on fragmentation patterns of labeled glucose derivatives, which are analogous to what would be expected for mannose. nih.govnih.gov
This quantitative assessment of mannose contribution and its metabolic fate is crucial for understanding its role in various biological processes, including N-glycosylation. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Metabolites
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted analytical technique for the identification and quantification of metabolites in complex biological samples. nih.gov In the context of this compound tracer studies, LC-MS/MS is indispensable for separating and detecting the labeled mannose and its downstream metabolic products from a myriad of other cellular components.
The methodology involves the separation of metabolites via liquid chromatography, which can be tailored to the specific properties of the compounds of interest. Techniques like hydrophilic interaction liquid chromatography (HILIC) are particularly effective for retaining and separating polar compounds such as sugar phosphates, which are key intermediates in mannose metabolism. acs.org Following separation, the metabolites are ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.
Tandem mass spectrometry (MS/MS) adds a layer of specificity and sensitivity. In a typical workflow, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of a metabolite derived from this compound), which is then fragmented in a collision cell. The resulting product ions are analyzed in a second mass analyzer, creating a unique fragmentation pattern that serves as a structural fingerprint for the metabolite. frontiersin.org This high degree of selectivity allows for the confident identification of labeled compounds even at low concentrations within a complex biological matrix. For instance, a selected reaction monitoring (SRM) approach can be used to specifically track the transition of a precursor ion of a this compound-derived metabolite to a specific product ion, ensuring accurate quantification. nih.gov
Key Research Findings from LC-MS/MS studies:
LC-MS/MS methods have been developed to achieve clear separation of various monosaccharides, ensuring that metabolites of D-Mannose are not co-eluted with other sugars like D-glucose or D-fructose. nih.gov
The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte, is considered the gold standard in LC-MS/MS analysis as it effectively compensates for variations in sample preparation, extraction recovery, and ionization efficiency. nih.gov
Studies have demonstrated that mannose treatment can alter glycolytic rates in macrophages, a finding elucidated by tracking the metabolic fate of labeled mannose using LC-MS. d-nb.info
Isotope-Dilution Mass Spectrometry (IDMS) for Quantitative Metabolomics
For the accurate and precise quantification of metabolites in this compound tracer studies, isotope-dilution mass spectrometry (IDMS) is the reference method. researchgate.net This technique corrects for analytical biases that can occur during sample preparation and analysis, such as metabolite degradation and matrix effects (ion suppression or enhancement). acs.orgroyalsocietypublishing.org
The principle of IDMS involves the addition of a known amount of an isotopically labeled internal standard to the sample prior to extraction and analysis. nih.gov Ideally, this standard is a uniformly 13C-labeled version of the analyte of interest. In a this compound study, this would involve adding known quantities of uniformly labeled (U-13C) versions of expected metabolites. The ratio of the signal from the naturally abundant analyte to the signal from the heavy-labeled internal standard is then measured by the mass spectrometer. Since the analyte and the standard are chemically identical, they behave identically during extraction, chromatography, and ionization, meaning any sample loss or matrix effect will affect both equally, leaving their ratio unchanged. researchgate.net
This approach provides absolute quantification of metabolite concentrations, which is crucial for the precise calculations required in metabolic flux analysis. acs.org While commercially available labeled standards for all metabolites can be limited and expensive, a common strategy is to use extracts from cells or organisms grown on a fully 13C-labeled carbon source as a source of multiple labeled internal standards. researchgate.netnih.gov
Table 1: Performance Characteristics of a Validated LC-IDMS Method
| Parameter | Finding | Reference |
|---|---|---|
| Linearity (R²) | ≥ 0.99 for 74 metabolites | acs.org |
| Limits of Quantification | ≤ 1 μM | acs.org |
| Precision (RSD) | Within 15% for 49 metabolites | acs.org |
| Accuracy (RSD) | Within 20% for all metabolites | acs.org |
High-Resolution Mass Spectrometry Approaches
High-resolution mass spectrometry (HRMS), often performed on instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provides a significant advantage for this compound tracer studies. nih.govnih.gov These instruments can measure the mass-to-charge ratio (m/z) of ions with very high accuracy and resolution, allowing for the differentiation of ions with very similar masses. nih.gov
This capability is critical for resolving and accurately measuring the distribution of mass isotopologues—molecules of the same compound that differ only in their isotopic composition. When this compound is metabolized, the two 13C atoms are incorporated into various downstream metabolites. HRMS can distinguish between the unlabeled metabolite (M+0) and its labeled counterparts containing one (M+1), two (M+2), or more heavy isotopes. nih.govfigshare.com
The precise measurement of the relative abundances of these isotopologues, known as the carbon isotopologue distribution (CID), is fundamental for metabolic flux analysis. nih.gov Spectral accuracy is paramount, as even small errors in CID measurements can lead to significant inaccuracies in calculated flux rates. nih.gov HRMS in full scan mode allows for the untargeted analysis of all ions within a specified mass range, enabling the discovery of unexpected labeled metabolites and providing a comprehensive snapshot of the metabolic network. nih.govrsc.org
Key Research Findings from HRMS studies:
HRMS platforms like the Q Exactive HF quadrupole-Orbitrap can achieve resolutions of 120,000, enabling precise CID determination. nih.gov
Validation schemes for 13C tracer studies using HRMS have demonstrated excellent precision (<1%) and trueness bias (0.01–1%) for the majority of analyzed metabolites. nih.gov
HRMS can detect changes in labeling patterns as low as 1%, which is crucial for studying subtle metabolic shifts. nih.gov
Computational and Bioinformatic Approaches for this compound Tracer Data Analysis
The data generated from mass spectrometry analysis of this compound tracer experiments are complex and require sophisticated computational tools for interpretation. These tools are essential for translating raw isotopologue distribution data into meaningful metabolic flux maps.
Metabolic Flux Analysis (MFA) Algorithms and Software Platforms
Metabolic Flux Analysis (MFA) is a computational technique used to quantify the rates (fluxes) of intracellular reactions. wikipedia.org For 13C-MFA, the process involves constructing a stoichiometric model of the metabolic network of interest. This model includes all relevant biochemical reactions and the specific carbon atom transitions for each reaction. frontiersin.orgfrontiersin.org The experimentally measured isotopologue distributions of key metabolites, obtained from analyzing samples after introducing this compound, are then used as constraints to solve the model.
The core of MFA is to find a set of flux values that best explains the observed labeling patterns. This is typically achieved through least-squares regression, where the difference between the experimentally measured and the model-predicted isotopologue distributions is minimized. researchgate.net
Several software platforms have been developed to automate the complex calculations involved in 13C-MFA. These platforms provide a framework for model construction, data input, flux calculation, and statistical analysis.
Table 2: Commonly Used Software Platforms for 13C-Metabolic Flux Analysis
| Software Platform | Key Features | Reference |
|---|---|---|
| INCA | Performs both steady-state and isotopically non-stationary MFA. | nih.govvueinnovations.com |
| METRAN | Based on the Elementary Metabolite Units (EMU) framework for efficient flux calculation. | mit.edusci-hub.se |
| OpenFLUX | Open-source software for 13C-based MFA. | github.io |
| WUFlux | User-friendly platform with templates for various prokaryotic species. | github.io |
| MFA Suite™ | A toolkit that includes applications like INCA and PIRAMID for a comprehensive workflow. | vueinnovations.com |
Isotopomer Network Modeling and Simulation for Carbon Transitions
At the heart of MFA is the modeling of how the 13C labels from this compound propagate through the metabolic network. This is achieved by creating a detailed map of all carbon atom transitions for every reaction in the model. frontiersin.org For example, when the 6-carbon skeleton of mannose is cleaved during glycolysis, the model must specify which carbon atoms from mannose end up in which positions of the resulting 3-carbon pyruvate molecules.
Isotopomer network modeling involves setting up a system of balance equations for each isotopomer of each metabolite in the network. rice.eduresearchgate.net However, the number of isotopomers and corresponding equations can become computationally prohibitive for large networks. To address this, frameworks like Elementary Metabolite Units (EMU) were developed. The EMU approach simplifies the computational problem by breaking down the complex isotopomer network into a smaller set of independent systems, significantly improving the efficiency of simulating labeling patterns and calculating fluxes. frontiersin.orgnih.gov
These models allow researchers to simulate the expected labeling patterns for a given set of metabolic fluxes. By comparing these simulated patterns with the experimental data, the most likely in vivo flux distribution can be determined. jstatsoft.org
Statistical Validation of Flux Estimation and Model Assumptions
One of the most common methods for assessing the goodness-of-fit is the chi-squared (χ²) test. nih.govarxiv.org This test compares the weighted sum of squared residuals (the difference between measured and simulated labeling data) to the expected χ² distribution. A statistically acceptable fit indicates that the proposed metabolic model and the calculated fluxes are consistent with the experimental data. If the fit is poor, it may suggest that the model is incomplete or that there are errors in the experimental measurements. nih.govarxiv.org
Beyond goodness-of-fit, it is essential to determine the precision of the estimated fluxes, which is typically reported as confidence intervals. These intervals provide a range within which the true flux value is expected to lie with a certain level of confidence. Sensitivity analysis is also performed to understand how sensitive the calculated fluxes are to variations in the experimental measurements. nih.gov This robust statistical evaluation is crucial for ensuring that the flux map generated from the this compound tracer data is a credible representation of the cellular metabolic state. plos.orgresearchgate.net
Applications of D Mannose 1,2 13c2 in Biochemical Pathway Elucidation
Elucidation of Carbohydrate Metabolism and Intermediary Flux Pathways
Upon entering a cell, D-Mannose is phosphorylated by hexokinase to form mannose-6-phosphate (B13060355). This is then converted by phosphomannose isomerase (PMI) into fructose-6-phosphate (B1210287), a key intermediate in the glycolytic pathway. nih.gov By supplying D-Mannose-1,2-13C2, the dual-labeled carbons can be tracked as they proceed through the subsequent steps of glycolysis.
The fructose-6-phosphate derived from this compound can also be shunted into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The specific labeling pattern of this compound is particularly useful for dissecting this pathway. In the oxidative branch of the PPP, the C-1 carbon of the hexose (B10828440) sugar is removed as CO2. Tracing with [1,2-13C] labeled hexoses allows researchers to differentiate between the oxidative and non-oxidative branches of the PPP.
Studies have shown that mannose metabolism is closely linked to PPP activity. In some contexts, such as in colorectal cancer cells, high levels of mannose have been found to inhibit the PPP. nih.gov In leukemia cells, however, mannose has been shown to be a potential fuel source for the PPP. researchgate.net By using this compound and analyzing the labeling patterns of PPP intermediates like ribose-5-phosphate, researchers can quantify the flux into this pathway, which is crucial for generating NADPH for redox homeostasis and producing precursors for nucleotide synthesis.
The end product of glycolysis, pyruvate (B1213749), is converted to acetyl-CoA and enters the Tricarboxylic Acid (TCA) cycle in the mitochondria. The 13C labels from this compound that are retained in pyruvate are subsequently incorporated into TCA cycle intermediates, including citrate (B86180), α-ketoglutarate, and malate. The TCA cycle is a central hub for energy production and provides precursors for various anabolic processes. semanticscholar.org
Metabolic tracing with labeled substrates is essential for understanding how cancer cells reprogram their metabolism. elifesciences.org By analyzing the mass isotopologue distribution in these intermediates, scientists can determine the extent to which mannose contributes to fueling the TCA cycle. researchgate.net This is critical for understanding cellular adaptation to different nutrient conditions or pathological states where TCA cycle function may be altered. For instance, in leukemia cells under glucose starvation, mannose can be metabolized to fuel not only glycolysis but also the TCA cycle. researchgate.net
While exogenous mannose can directly enter metabolic pathways, the mannose used by cells can also be synthesized endogenously from glucose. nih.gov this compound is an invaluable tool for quantifying the relative contributions of these two sources. In dual-labeling experiments, cells can be supplied with this compound and a differently labeled glucose molecule (e.g., [U-13C6]glucose).
Research has shown that while glucose is the primary source for N-glycan mannose, exogenous mannose is incorporated much more efficiently. nih.gov Even at physiological concentrations far below that of glucose, direct uptake of mannose can account for a significant portion of the mannose incorporated into glycoproteins. nih.gov This preference highlights a distinct metabolic channeling for exogenous mannose. In cells deficient in phosphomannose isomerase (MPI), the enzyme that converts fructose-6-phosphate to mannose-6-phosphate, the reliance on direct uptake of exogenous mannose becomes even more pronounced. nih.gov
| Cell Type | Condition | Contribution from Exogenous D-Mannose (%) | Reference |
|---|---|---|---|
| Normal Human Fibroblasts | Physiological (5 mM Glucose, 50 µM Mannose) | 25–30% | nih.gov |
| MPI-Deficient Fibroblasts | Physiological (5 mM Glucose, 50 µM Mannose) | ~80% | nih.gov |
| General Range | Varies by cell type and conditions | 10–45% | nih.gov |
Dissection of Glycosylation and Glycoprotein (B1211001) Biosynthesis Pathways
Mannose is a fundamental building block for the synthesis of N-linked glycans, which are complex carbohydrate structures attached to proteins. nih.gov These glycans are critical for protein folding, stability, and function. Tracing the incorporation of labeled mannose provides direct insight into the dynamics of this essential post-translational modification.
Before it can be used for glycosylation, mannose must be converted to mannose-6-phosphate, then to mannose-1-phosphate, and finally activated to GDP-mannose. nih.gov This activated form is the donor substrate used by mannosyltransferases to add mannose residues to growing glycan chains on nascent proteins in the endoplasmic reticulum.
By introducing this compound into cell culture, researchers can follow the labeled carbons directly into the final N-glycan structures. After isolating the glycoproteins, the N-glycans can be enzymatically released and analyzed by mass spectrometry. nih.gov This technique allows for the precise measurement of the rate of mannose incorporation and the turnover of specific glycoproteins. Studies using this approach have demonstrated a significant preference for exogenous mannose over glucose-derived mannose for N-glycosylation, indicating a prioritized pathway for its use in this critical cellular process. nih.gov
| Substrate | Observation | Reference |
|---|---|---|
| Exogenous D-Mannose vs. Exogenous D-Glucose | Up to a 100-fold preference for mannose over glucose for incorporation into N-glycans, based on their relative exogenous concentrations. | nih.gov |
Enzymatic Reaction Mechanism Elucidation Using this compound
The isotopic labels in this compound provide a means to probe the intimate details of enzyme-catalyzed reactions, including the rearrangement of atoms within the active site and the stereochemical outcomes of biotransformations.
While direct studies on carbon scrambling using this compound are not extensively reported, the principle of using isotopically labeled substrates to investigate atomic rearrangements is well-established. For instance, studies on D-mannose 2-epimerase have utilized deuterated water (²H₂O) to demonstrate that the enzyme abstracts a proton from the C-2 position of D-mannose during its conversion to D-glucose.
The use of this compound would allow for the investigation of reactions where the C1-C2 bond is potentially cleaved or rearranged. By tracking the fate of the adjacent ¹³C labels, researchers could determine whether the bond remains intact throughout the catalytic cycle. Any scrambling of the ¹³C labels in the product molecule would provide strong evidence for a specific reaction mechanism involving the breaking and reforming of carbon-carbon bonds.
The stereochemistry of enzymatic products is a critical aspect of their biological activity. Isotopic labeling with this compound can be a powerful tool for elucidating the stereochemical course of enzymatic reactions. When this compound is converted into a new product, the stereochemical orientation of the ¹³C-labeled carbons can be determined using techniques like NMR spectroscopy.
For example, in a reaction that creates a new chiral center at either C-1 or C-2, the coupling patterns between the ¹³C nuclei and adjacent protons can reveal the stereochemistry of the product. This information is crucial for understanding the enzyme's mechanism and its stereoselectivity. While specific examples utilizing this compound for this purpose are not abundant in the literature, the methodology is well-suited for such investigations.
This compound in Cellular and Organismal Metabolic Systems Research
Beyond the study of specific pathways and enzymes, this compound can be used as a tracer to understand the broader metabolic fate of mannose in complex biological systems. This approach, known as metabolic flux analysis, provides a quantitative picture of how cells and organisms utilize different nutrients.
When this compound is introduced into cell culture or administered to an organism, it enters the metabolic network and its ¹³C labels are distributed among various downstream metabolites. By measuring the isotopic enrichment in a wide range of molecules, from glycolytic intermediates to amino acids and lipids, a comprehensive map of mannose metabolism can be constructed.
In Vitro Studies in Mammalian Cell Lines (e.g., Human Monocytes, Hepatoma Cells, CHO Cells, Cancer Cells)
In vitro studies utilizing this compound in various mammalian cell lines have significantly advanced our understanding of mannose metabolism and its interplay with other central carbon pathways. fao.org When cells are cultured in a medium containing this compound, the labeled carbons are incorporated into a multitude of downstream metabolites, allowing for the detailed mapping of metabolic fluxes.
In human monocytes, this tracer can be used to investigate the metabolic alterations that occur during immune responses. nih.gov For instance, upon activation, monocytes undergo significant metabolic reprogramming, and this compound can help quantify the flux through glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. d-nb.info This provides insights into how mannose contributes to the bioenergetic and biosynthetic demands of these immune cells.
Hepatoma cells, known for their altered glucose metabolism, are another important model for studies with labeled mannose. nih.gov this compound can elucidate the extent to which exogenous mannose is utilized for glycosylation versus energy production. researchgate.net By analyzing the labeling patterns in glycoproteins and glycolipids, researchers can determine the contribution of mannose to these critical cellular components.
Chinese Hamster Ovary (CHO) cells are widely used in the production of therapeutic proteins, and the glycosylation profile of these proteins is a critical quality attribute. nih.govfda.govfda.gov this compound is instrumental in optimizing culture conditions to achieve desired glycosylation patterns. mdpi.com By tracing the fate of mannose, researchers can understand how different feeding strategies impact the flux towards the synthesis of nucleotide sugars, the precursors for glycosylation. fao.org
Cancer cells often exhibit a high rate of glycolysis, a phenomenon known as the Warburg effect. nih.gov Tracing studies with this compound can reveal how mannose is metabolized in cancer cells and whether it can serve as an alternative fuel source. biorxiv.orgelifesciences.org Furthermore, these studies can shed light on the role of mannose in the synthesis of biomass precursors required for rapid cell proliferation. researchgate.netnih.gov
Interactive Data Table: Illustrative Metabolic Flux Distribution from this compound in Different Mammalian Cell Lines
The following table provides a hypothetical yet representative distribution of 13C label from this compound into key metabolic pathways in different cell lines, based on typical findings in metabolic flux analysis studies. The values represent the percentage of the metabolized this compound directed into each pathway.
| Cell Line | Glycolysis (%) | Pentose Phosphate Pathway (%) | TCA Cycle (%) | Glycosylation Precursors (%) |
| Human Monocytes (Resting) | 60 | 15 | 20 | 5 |
| Human Monocytes (Activated) | 75 | 20 | 5 | 10 |
| Hepatoma Cells | 50 | 10 | 15 | 25 |
| CHO Cells | 40 | 10 | 20 | 30 |
| Cancer Cells (High Glycolysis) | 80 | 15 | 5 | 10 |
Research in Microbial Metabolic Systems (e.g., Clostridium autoethanogenum, E. coli)
The application of this compound in microbial systems offers a window into the metabolic versatility of microorganisms. In organisms like Clostridium autoethanogenum, an acetogen capable of utilizing gaseous carbon sources, this tracer can help to understand the assimilation of alternative sugars. nih.govdtu.dknih.gov While this organism's primary metabolism revolves around the Wood-Ljungdahl pathway, introducing this compound can reveal how this sugar is integrated into its central carbon metabolism and potentially converted to biofuels and other valuable chemicals. researchgate.netresearchgate.net
In the model organism Escherichia coli, 13C-labeled tracers are extensively used to perform metabolic flux analysis. nih.govosti.govnih.gov While glucose is the preferred carbon source, studies with this compound can elucidate the regulatory mechanisms that govern the utilization of alternative sugars. By analyzing the labeling patterns of intracellular metabolites, researchers can quantify the flux through glycolysis, the PPP, and the TCA cycle when mannose is the primary carbon source, providing valuable data for metabolic engineering applications aimed at optimizing the production of desired compounds. mdpi.com
Interactive Data Table: Expected Metabolic Flux Ratios in E. coli Grown on this compound vs. [1,2-13C2]Glucose
This table illustrates the anticipated differences in the relative flux through major metabolic pathways in E. coli when grown on either labeled mannose or glucose.
| Labeled Substrate | Glycolysis Flux (Relative Units) | Pentose Phosphate Pathway Flux (Relative Units) | TCA Cycle Flux (Relative Units) |
| This compound | 85 | 10 | 5 |
| [1,2-13C2]Glucose | 100 | 15 | 10 |
Insights into Plant Metabolic Pathways
While specific studies utilizing this compound in plants are not as prevalent, the principles of metabolic flux analysis with labeled sugars are applicable to plant systems. Mannose and its derivatives play crucial roles in plant cell wall biosynthesis, protein glycosylation, and as signaling molecules. By feeding this compound to plant tissues or cell cultures, it would be possible to trace the incorporation of mannose into these various components. This could provide valuable insights into the regulation of cell wall synthesis and the dynamics of glycoprotein turnover in response to developmental cues or environmental stresses.
Comparative Metabolic Studies with Other Labeled Carbohydrate Tracers
Comparative studies using this compound alongside other labeled carbohydrate tracers, such as [1,2-13C2]glucose, are particularly insightful for understanding the differential metabolism of these sugars. nih.govnih.govresearchgate.net Such studies have revealed that while mannose and glucose share the initial steps of uptake and phosphorylation, their metabolic fates can diverge significantly. techscience.com
In many cell types, glucose is preferentially channeled into glycolysis for rapid ATP production. nih.gov In contrast, a larger proportion of mannose may be directed towards glycosylation pathways. nih.gov By simultaneously providing cells with this compound and another labeled sugar, such as uniformly labeled glucose (U-13C-glucose), and analyzing the distinct isotopic signatures in downstream metabolites, researchers can precisely quantify the relative contributions of each sugar to various metabolic pathways. cortecnet.comnih.gov
For example, in a study comparing the metabolism of 13C-labeled mannose and glucose in macrophages, it was observed that mannose treatment could impair glucose metabolism, leading to a reduction in the entry of glucose-derived carbons into the TCA cycle. d-nb.info This highlights the intricate regulatory interplay between the metabolism of different hexoses.
Interactive Data Table: Comparative Labeling of Glycan Precursors from this compound and [U-13C6]Glucose
This table shows a hypothetical comparison of the percentage of 13C labeling in key glycan precursors when cells are incubated with either this compound or uniformly labeled glucose, illustrating the preferential use of mannose for glycosylation.
| Labeled Tracer | GDP-Mannose (% 13C Labeled) | UDP-Glucose (% 13C Labeled) | UDP-Galactose (% 13C Labeled) |
| This compound | 95 | 5 | 5 |
| [U-13C6]Glucose | 30 | 90 | 85 |
Theoretical and Predictive Modeling from D Mannose 1,2 13c2 Derived Data
Development of Kinetic Models for Metabolic Pathways Based on Isotopic Tracing Data
Isotopic tracers like D-Mannose-1,2-13C2 are instrumental in the field of ¹³C Metabolic Flux Analysis (MFA), a powerful technique used to quantify intracellular reaction rates in the central metabolism of a cell or microorganism. cortecnet.com In a typical MFA experiment, cells are cultured in a medium where a primary carbon source is replaced by its ¹³C-labeled counterpart, such as this compound. cortecnet.com As the labeled mannose is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopologue distributions (the patterns of ¹³C labeling) in these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR), researchers can deduce the relative activities of different metabolic pathways. cortecnet.comckisotopes.com
The choice of tracer is critical, as different labeling patterns provide different insights. mdpi.com Tracers like this compound are particularly effective for determining fluxes through upper glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). mdpi.comnih.gov For instance, when this compound is phosphorylated and isomerized to Fructose-6-Phosphate (B1210287), the ¹³C labels are at the C-1 and C-2 positions. The subsequent cleavage of Fructose-1,6-bisphosphate by aldolase (B8822740) yields two three-carbon molecules: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP). The distribution of the ¹³C₂ label between these products directly informs on the flux through the Embden-Meyerhof-Parnas (EMP) pathway versus the Entner-Doudoroff (ED) pathway and can reveal reaction reversibility. mdpi.comnih.govbiorxiv.org
This detailed flux data, representing the rates of metabolic reactions, is then used to construct and refine kinetic models. These models consist of a series of mathematical equations that describe the dynamic behavior of the metabolic network, providing a quantitative understanding of cellular function. ub.edu
Table 1: Illustrative Labeling Patterns from this compound Metabolism This table demonstrates hypothetical labeling patterns of key metabolites when this compound is introduced. The specific distribution allows for the calculation of pathway fluxes.
| Metabolite | Pathway | Expected ¹³C Labeling Pattern | Implication for Kinetic Models |
| Fructose-1,6-bisphosphate | Glycolysis | ¹³C at C1 and C2 (M+2) | Confirms entry and phosphorylation of the tracer. |
| Glyceraldehyde-3-phosphate (GAP) | Glycolysis (EMP) | Unlabeled (M+0) from C4-C6 | Quantifies flux through the EMP pathway. |
| Pyruvate (B1213749) | Glycolysis (EMP) | Unlabeled (M+0) | Provides data on lower glycolytic activity. |
| 6-P-Gluconate | Pentose Phosphate Pathway | ¹³C at C1 and C2 (M+2) | Measures the entry flux into the oxidative PPP. |
| Ribose-5-Phosphate | Pentose Phosphate Pathway | M+1 or M+2 depending on pathway cycling | Helps resolve fluxes in the non-oxidative PPP. |
Integration of this compound Tracer Data with -Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology Insights
To achieve a holistic understanding of cellular physiology, data from ¹³C-MFA using tracers like this compound must be integrated with other large-scale datasets, a cornerstone of the systems biology approach. ub.eduuni-muenchen.de While MFA reveals the functional output of metabolic networks (the fluxes), transcriptomics (measuring mRNA levels) and proteomics (measuring protein levels) provide information about the expression of the components that control these fluxes, namely the enzymes. semanticscholar.org
The integration of these "omics" layers allows researchers to build more comprehensive and predictive models. semanticscholar.orgdokumen.pub For example, a study might use this compound to find that the flux through a particular pathway is increased under certain conditions. By cross-referencing this with proteomics data, they could determine if this increased flux correlates with a higher expression of the enzymes involved in that pathway. nih.gov Conversely, if flux is altered but enzyme levels are stable, it might point to allosteric regulation or changes in substrate availability.
This multi-omics approach is essential for unraveling complex biological phenomena, from understanding disease pathophysiology to engineering microbes for biotechnological applications. ub.edubiorxiv.org It allows scientists to move beyond a static parts list of genes and proteins to a dynamic understanding of how these components work together to produce a specific metabolic phenotype. semanticscholar.org
Table 2: Hypothetical Multi-Omics Integration Using this compound Data This table illustrates how flux data can be combined with other omics data to generate deeper biological insights.
| Observation from this compound | Corresponding Transcriptomics Data | Corresponding Proteomics Data | Systems Biology Insight |
| Increased flux through Pentose Phosphate Pathway | Upregulation of G6PD gene expression | Increased abundance of G6PD enzyme | The cell is transcriptionally upregulating the PPP to meet demand for NADPH or nucleotide precursors. |
| Decreased flux into the TCA cycle | No significant change in citrate (B86180) synthase gene expression | No significant change in citrate synthase protein levels | The change in flux is likely due to allosteric inhibition or substrate limitation, not changes in enzyme expression. |
| Rerouting of carbon from glycolysis to serine biosynthesis | Upregulation of PHGDH gene expression | Increased abundance of PHGDH enzyme | Demonstrates a coordinated metabolic and gene-regulatory response to a specific cellular state, such as a demand for one-carbon units. |
Predictive Simulations of Metabolic Perturbations and Network Adaptations
A primary goal of developing detailed metabolic models from this compound tracer data is to use them for predictive simulations. researchgate.net These in silico models act as a "virtual cell," allowing researchers to ask "what if" questions and predict how the metabolic network will respond to various perturbations without the need for extensive, time-consuming laboratory experiments.
For example, a model built on flux data can simulate the effects of:
Genetic modifications: Predicting the metabolic consequences of knocking out a specific gene.
Drug inhibition: Simulating the effect of a drug that inhibits a particular enzyme by computationally reducing the flux through that reaction. This can help identify potential drug targets and understand off-target effects.
Nutrient changes: Forecasting how the cell will adapt its metabolic network when the availability of nutrients, like mannose or glucose, is altered. nih.govbiorxiv.org
These predictive capabilities are invaluable in metabolic engineering, where the goal is to optimize cellular metabolism for the production of biofuels or pharmaceuticals. researchgate.net They are also crucial in biomedical research for understanding disease states, where metabolic networks are often rewired, and for designing therapeutic strategies to restore normal function. ub.edu By simulating metabolic perturbations, scientists can identify the most effective points of intervention and predict potential network adaptations that might lead to resistance or unexpected side effects.
Table 3: Examples of Predictive Simulations Based on an Integrated Metabolic Model This table provides examples of how a validated model can be used to predict the outcomes of various metabolic disturbances.
| Simulated Perturbation | Predicted Metabolic Outcome | Potential Application |
| Inhibition of Phosphofructokinase enzyme | Decreased glycolytic flux; accumulation of upstream metabolites like Glucose-6-Phosphate; potential rerouting of carbon into the Pentose Phosphate Pathway. | Evaluating a new anti-cancer drug that targets glycolysis. |
| Overexpression of a key enzyme in a biosynthetic pathway | Increased production of the target molecule; potential depletion of precursor metabolites, leading to growth defects. | Optimizing a microbial strain for biofuel production. |
| Change in carbon source from glucose to mannose | Altered flux distribution between glycolysis and mannose-specific pathways; prediction of growth rate changes. | Understanding metabolic flexibility and substrate preference in pathogenic bacteria. nih.gov |
| Deletion of an anaplerotic enzyme (e.g., pyruvate carboxylase) | Reduced ability to replenish TCA cycle intermediates; impaired cellular respiration and biomass production under specific conditions. | Investigating metabolic vulnerabilities in cancer cells. |
Future Directions and Emerging Research Avenues for D Mannose 1,2 13c2 in Academic Research
Advancements in High-Throughput Isotopic Tracing Methodologies
The integration of D-Mannose-1,2-13C2 into high-throughput screening (HTS) platforms represents a significant leap forward in metabolic research. Traditionally, stable isotope tracing studies have been laborious, but new methodologies are enabling more rapid and comprehensive analyses.
Key Advancements:
Automation and Miniaturization: The use of mini-bioreactors and automated liquid handling systems allows for parallel cultivation of cells with 13C-labeled substrates like this compound. researchgate.net This facilitates the rapid testing of numerous genetic or environmental perturbations on mannose metabolism.
Advanced Mass Spectrometry: The coupling of HTS with high-resolution mass spectrometry (MS), such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), enables the rapid and sensitive detection of isotopologues. researchgate.netnih.gov This allows for the precise quantification of 13C label incorporation into a wide array of metabolites.
Informatics and Data Processing: The development of sophisticated bioinformatics tools is crucial for processing the large datasets generated by high-throughput experiments. These tools automate the identification of labeled compounds and the calculation of isotopic enrichment, significantly reducing data analysis time. ucdavis.edu
Research Implications: These advancements will enable large-scale screens to identify novel genes, enzymes, and small molecules that modulate mannose metabolism. For instance, researchers can screen compound libraries to find drugs that specifically target mannose metabolic pathways in cancer cells or pathogens.
Integration of this compound Tracing with Advanced Imaging Techniques (e.g., Magnetic Resonance Spectroscopy) for In Situ Metabolic Profiling
Combining this compound tracing with non-invasive imaging techniques like Magnetic Resonance Spectroscopy (MRS) offers the unprecedented ability to monitor metabolic fluxes directly within living organisms (in vivo) and in intact tissues (in situ). researchgate.net
Synergistic Approaches:
13C-MRS: By introducing this compound, researchers can use 13C-MRS to track the fate of the labeled carbons in real-time. This provides spatial and temporal information about mannose uptake, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway (PPP) activity in different tissues or even within different regions of a tumor. researchgate.netnih.gov
Hyperpolarized 13C Imaging: This emerging technique dramatically increases the sensitivity of 13C-MRS, allowing for the visualization of metabolic processes with high temporal resolution. Hyperpolarizing this compound prior to administration could enable the real-time imaging of metabolic fluxes that were previously undetectable.
Positron Emission Tomography (PET): While PET typically uses radioisotopes, the development of hybrid PET/MRS scanners allows for the correlation of metabolic information from 13C-labeled tracers with the anatomical and functional data provided by PET.
Research Applications: This integrated approach is particularly valuable for studying diseases characterized by altered metabolism, such as cancer and neurodegenerative disorders. For example, researchers could assess how mannose metabolism differs between healthy and cancerous tissues and monitor the metabolic response to therapy in real-time. mdpi.com
Exploration of this compound in Novel Biochemical Pathways and Uncharted Biological Systems
While the central roles of mannose in glycosylation and glycolysis are well-established, the full extent of its metabolic influence remains to be explored. This compound is an ideal tracer for discovering novel metabolic pathways and for studying metabolism in less-characterized organisms. researchgate.netnih.gov
Areas of Exploration:
Pathway Discovery: Stable isotope labeling is a powerful tool for identifying previously unknown metabolic routes. nih.gov By tracing the 13C label from this compound through the metabolome, researchers can identify unexpected labeled products, suggesting the existence of novel enzymatic reactions or pathways.
Non-model Organisms: 13C-Metabolic Flux Analysis (13C-MFA) has been extensively used in model organisms like E. coli and yeast. researchgate.netnih.gov There is a growing interest in applying these techniques to non-model organisms, including extremophiles, marine microbes, and pathogenic bacteria, to understand their unique metabolic adaptations. nih.gov this compound can be used to probe the central carbon metabolism of these organisms, which may possess unique pathways for carbohydrate utilization.
Microbial Communities: The study of metabolic interactions within complex microbial communities is a burgeoning field. This compound can be used to trace the flow of carbon between different species in a community, revealing symbiotic or competitive metabolic relationships.
Example Research Finding: A study on Pseudomonas protegens Pf-5 utilized [1,2-¹³C₂]-glucose to reveal that carbons from mannose can cycle backward through the upper Emden-Meyerhof-Parnas pathway to feed into the Entner-Doudoroff pathway, highlighting a prioritization of flux through this pathway. biorxiv.org This demonstrates the power of isotopic tracers in uncovering unexpected metabolic routing.
Refinement of Computational Models for Enhanced Flux Resolution and Predictive Power
Computational models are essential for interpreting the complex data generated from isotopic tracing experiments and for predicting metabolic behavior. nih.gov this compound, by providing specific constraints on flux through key pathways, plays a crucial role in the development and refinement of these models.
Modeling Advancements:
Genome-Scale Metabolic Models (GSMMs): Integrating 13C labeling data from tracers like this compound into GSMMs improves the accuracy of flux predictions across the entire metabolic network. nih.gov This is achieved by providing strong constraints that eliminate the need for assumptions about cellular objectives, such as maximizing growth. nih.gov
Kinetic Modeling: Kinetic models, which incorporate enzyme kinetics, can provide a more dynamic picture of metabolism. Data from this compound tracing experiments can be used to parameterize and validate these models, leading to more accurate predictions of how metabolic fluxes change in response to perturbations. plos.org
Machine Learning Approaches: Emerging machine learning algorithms can be trained on large datasets from isotopic tracing experiments to predict metabolic fluxes. These models can learn the complex relationships between labeling patterns and flux distributions, potentially offering faster and more accurate predictions than traditional methods. escholarship.org
Table of Tracer Applications in Model Refinement:
| Tracer | Pathway(s) Constrained | Model Type Benefitted | Research Goal |
|---|---|---|---|
| This compound | Glycolysis, Pentose Phosphate Pathway, Mannose-specific pathways | 13C-MFA, GSMMs, Kinetic Models | Quantifying the split ratio between glycolysis and the PPP, elucidating mannose catabolism. escholarship.orgelifesciences.org |
| [1,2-13C2]-Glucose | Glycolysis, Pentose Phosphate Pathway | 13C-MFA, GSMMs | Determining the relative activity of the Embden-Meyerhof-Parnas and Entner-Doudoroff pathways. biorxiv.orgescholarship.org |
| [U-13C6]-Glucose | Central Carbon Metabolism | 13C-MFA, GSMMs | Providing a global overview of carbon flow through central metabolism. nih.gov |
Development of Novel Isotopic Labeling Strategies Leveraging D-Mannose Scaffolds
The chemical structure of mannose provides a versatile scaffold for the synthesis of more complex isotopically labeled molecules. This opens up new possibilities for tracing metabolic pathways beyond central carbon metabolism.
Innovative Labeling Approaches:
Synthesis of Labeled Glycans: this compound can serve as a building block for the chemical or enzymatic synthesis of labeled oligosaccharides and glycans. omicronbio.commdpi.com These labeled glycans can then be used to study the dynamics of glycan processing and the roles of specific glycan structures in cellular recognition and signaling.
Labeled Glycoconjugates: By attaching this compound to lipids or proteins, researchers can create labeled glycolipids and glycoproteins. These probes can be used to track the trafficking and metabolism of these complex biomolecules within the cell.
Combinatorial Labeling: Combining this compound with other isotopically labeled precursors (e.g., 15N-labeled amino acids) allows for multi-isotope tracing experiments. This can provide a more comprehensive view of how different metabolic pathways are interconnected.
Future Prospects: The development of novel synthetic methods will be key to expanding the toolkit of isotopically labeled probes based on the mannose scaffold. sigmaaldrich.comnih.gov This will enable researchers to ask increasingly sophisticated questions about the role of mannose in a wide range of biological processes, from protein glycosylation to the assembly of complex carbohydrates.
Q & A
Q. How is D-Mannose-1,2-13C₂ utilized in metabolic flux analysis studies?
D-Mannose-1,2-13C₂ serves as a stable isotopic tracer to map metabolic pathways, particularly in glycosylation and carbohydrate metabolism. Researchers administer the labeled compound into cellular or in vivo systems and track 13C incorporation into downstream metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). Key methodological steps include:
- Standardizing tracer concentration to ensure detectable enrichment without metabolic interference.
- Validating isotopic purity via baseline MS/NMR measurements.
- Designing control experiments with unlabeled mannose to distinguish background signals .
Q. What analytical techniques are optimal for detecting 13C-labeled metabolites derived from D-Mannose-1,2-13C₂?
- LC-MS/GC-MS : High sensitivity for low-abundance metabolites; quantifies isotopic enrichment ratios.
- NMR : Provides structural resolution for isotopomer analysis (e.g., distinguishing 13C positional labeling in hexose phosphates).
- Isotopic Ratio Calibration : Use internal standards (e.g., uniformly labeled 13C-mannose) to normalize data across batches .
Q. How to design a controlled experiment using D-Mannose-1,2-13C₂ to study cellular uptake kinetics?
- Population (P) : Define cell type (e.g., HepG2 for hepatic metabolism).
- Intervention (I) : Administer D-Mannose-1,2-13C₂ at physiological concentrations.
- Control (C) : Use unlabeled mannose and/or knockout cell lines (e.g., GLUT-deficient mutants).
- Outcome (O) : Measure uptake rates via time-course MS sampling. Ensure variables like pH, temperature, and nutrient media are standardized .
Q. What criteria guide model system selection for in vivo D-Mannose-1,2-13C₂ studies?
Prioritize systems with:
- Metabolic homology to humans (e.g., murine models for glycosylation disorders).
- Ethical compliance (e.g., IACUC-approved protocols).
- Feasibility of isotopic detection (e.g., sufficient tissue mass for NMR/MS analysis) .
Advanced Research Questions
Q. How to resolve isotopic dilution effects in dynamic metabolic profiling with D-Mannose-1,2-13C₂?
Isotopic dilution—caused by unlabeled endogenous pools—can obscure tracer signals. Mitigation strategies include:
Q. What methodological challenges arise when distinguishing glycolytic vs. pentose phosphate pathway (PPP) contributions using D-Mannose-1,2-13C₂?
Overlapping metabolites (e.g., fructose-6-phosphate) complicate pathway attribution. Solutions involve:
- Isotopomer Spectral Analysis (ISA) : Quantify 13C positional labeling patterns unique to each pathway.
- Computational Flux Balance Analysis (FBA) : Integrate isotopomer data with genome-scale metabolic models.
- Knockout/Inhibition Studies : Suppress PPP enzymes (e.g., G6PD) to isolate glycolytic flux .
Q. How to address discrepancies between theoretical and empirical tracer recovery rates in D-Mannose-1,2-13C₂ studies?
Discrepancies may stem from incomplete tracer uptake or isotopic exchange. Methodological adjustments include:
- Error Propagation Analysis : Quantify uncertainties in MS/NMR measurements.
- Multi-Tracer Validation : Co-administer 2H/15N-labeled analogs to cross-validate recovery rates.
- Model Recalibration : Incorporate empirical correction factors into flux models .
Q. How to integrate transcriptomic data with metabolic flux data from D-Mannose-1,2-13C₂ studies?
- Multi-Omics Integration : Use tools like MetaboAnalyst or XCMS Online to correlate flux data (from 13C tracing) with RNA-seq profiles.
- Network Modeling : Apply weighted gene co-expression networks (WGCNA) to identify gene clusters regulating mannose metabolism.
- Pathway Enrichment Analysis : Overlay flux maps with KEGG/GO terms to prioritize candidate pathways .
Methodological Best Practices
- Reproducibility : Document isotopic purity, administration routes, and instrument parameters per FAIR data principles .
- Ethical Compliance : Adhere to institutional guidelines for isotopic tracer use in vivo .
- Data Contradiction Analysis : Employ triangulation (e.g., orthogonal assays, multi-tracer approaches) to validate unexpected findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
